molecular formula C₂₀H₂₂D₃NO B1162515 Methoxphenidine Hydrochloride-d3

Methoxphenidine Hydrochloride-d3

Cat. No.: B1162515
M. Wt: 298.44
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxphenidine Hydrochloride-d3 (C₂₀H₂₂D₃NO·HCl) is a deuterated analog of Methoxphenidine Hydrochloride, a dissociative research chemical classified as an NMDA receptor channel blocker . The deuterated form incorporates three deuterium atoms, replacing hydrogen atoms at specific positions, to serve as a stable isotopically labeled internal standard in analytical chemistry. This modification enhances its utility in mass spectrometry-based forensic and pharmacological studies by improving quantification accuracy and reducing matrix effects .

Methoxphenidine (MXP) itself is structurally derived from Diphenidine, featuring a methoxy (-OCH₃) substitution on the phenyl ring. Its non-deuterated form (CAS 2055777-48-3) has a molecular weight of 331.9 g/mol and is used primarily in research settings to study NMDA receptor-mediated neuroprotection and dissociation .

Properties

Molecular Formula

C₂₀H₂₂D₃NO

Molecular Weight

298.44

Synonyms

1-[1-(2-Methoxyphenyl)-2-phenylethyl]-piperidine Hydrochloride-d3;  (±)-1-[1-(2-Methoxyphenyl)-2-phenylethyl]-piperidine Hydrochloride-d3

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Pharmacodynamics and Toxicity

  • Methoxphenidine: Binds non-competitively to the NMDA receptor, with affinity influenced by methoxy substitution (Berger et al., 2009) . Case reports associate it with serotonin syndrome when co-administered with serotonergic agents (e.g., α-methyltryptamine) . High risk of misuse due to dissociative and hallucinogenic effects .
  • Diphenidine and Ephenidine :

    • Exhibit similar NMDA antagonism but differ in metabolic stability. Ephenidine’s ethyl group prolongs half-life .

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